molecular formula C11H11NO3 B15226189 (E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid

(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid

Cat. No.: B15226189
M. Wt: 205.21 g/mol
InChI Key: VOXSRFVYHNZFGD-OWOJBTEDSA-N
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Description

(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid is a chemical compound characterized by the presence of a pyridine ring attached to a hexenoic acid chain with a keto group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid typically involves the condensation of pyridine derivatives with appropriate aldehydes or ketones, followed by oxidation and cyclization reactions. Common reagents used in these reactions include carboxylic anhydrides, acid chlorides, and bases such as sodium methoxide in butanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as refluxing with specific solvents and the use of catalysts to enhance reaction rates are often employed.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the keto group to carboxylic acids or other oxidized forms.

    Reduction: Reduction of the keto group to alcohols.

    Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the presence of both a pyridine ring and a hexenoic acid chain with a keto group

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(E)-4-oxo-6-pyridin-4-ylhex-5-enoic acid

InChI

InChI=1S/C11H11NO3/c13-10(3-4-11(14)15)2-1-9-5-7-12-8-6-9/h1-2,5-8H,3-4H2,(H,14,15)/b2-1+

InChI Key

VOXSRFVYHNZFGD-OWOJBTEDSA-N

Isomeric SMILES

C1=CN=CC=C1/C=C/C(=O)CCC(=O)O

Canonical SMILES

C1=CN=CC=C1C=CC(=O)CCC(=O)O

Origin of Product

United States

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